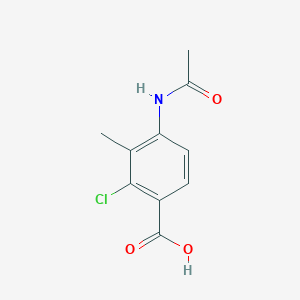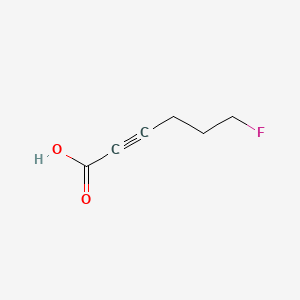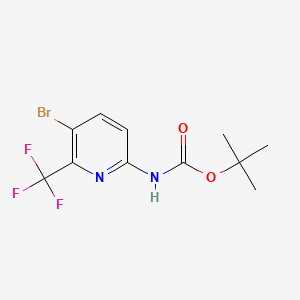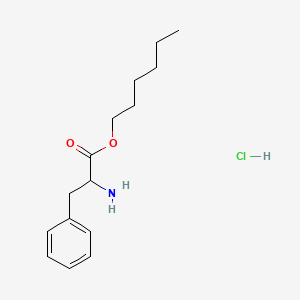
Hexyl l-phenylalaninate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexyl l-phenylalaninate hydrochloride is a chemical compound that combines hexyl alcohol and l-phenylalanine, an essential amino acid. This compound is often used in various scientific and industrial applications due to its unique properties and potential benefits.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hexyl l-phenylalaninate hydrochloride can be synthesized through the esterification of l-phenylalanine with hexyl alcohol in the presence of a suitable catalyst. The reaction typically involves the use of hydrochloric acid to form the hydrochloride salt. The process can be summarized as follows:
Esterification: l-phenylalanine reacts with hexyl alcohol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.
Formation of Hydrochloride Salt: The resulting ester is treated with hydrochloric acid to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous reactors and advanced purification techniques such as crystallization and distillation are common in industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
Hexyl l-phenylalaninate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted esters and amides.
Applications De Recherche Scientifique
Hexyl l-phenylalaninate hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on cellular processes and as a tool for understanding amino acid metabolism.
Medicine: Investigated for its potential therapeutic effects, including its role in drug delivery systems.
Industry: Utilized in the production of pharmaceuticals, cosmetics, and food additives.
Mécanisme D'action
The mechanism of action of hexyl l-phenylalaninate hydrochloride involves its interaction with various molecular targets and pathways. The compound can influence cellular processes by:
Binding to Receptors: Interacting with specific receptors on cell surfaces, leading to changes in cellular signaling pathways.
Enzyme Inhibition: Inhibiting or activating enzymes involved in metabolic pathways.
Membrane Permeability: Altering the permeability of cell membranes, affecting the transport of ions and molecules.
Comparaison Avec Des Composés Similaires
Hexyl l-phenylalaninate hydrochloride can be compared with other similar compounds such as:
Methyl l-phenylalaninate hydrochloride: Similar in structure but with a methyl group instead of a hexyl group.
Ethyl l-phenylalaninate hydrochloride: Contains an ethyl group instead of a hexyl group.
Propyl l-phenylalaninate hydrochloride: Contains a propyl group instead of a hexyl group.
Uniqueness
This compound is unique due to its longer alkyl chain, which can influence its solubility, reactivity, and interaction with biological systems. This uniqueness makes it valuable in specific applications where longer alkyl chains are beneficial.
Propriétés
Formule moléculaire |
C15H24ClNO2 |
|---|---|
Poids moléculaire |
285.81 g/mol |
Nom IUPAC |
hexyl 2-amino-3-phenylpropanoate;hydrochloride |
InChI |
InChI=1S/C15H23NO2.ClH/c1-2-3-4-8-11-18-15(17)14(16)12-13-9-6-5-7-10-13;/h5-7,9-10,14H,2-4,8,11-12,16H2,1H3;1H |
Clé InChI |
IMWSECDMWQOVHK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCOC(=O)C(CC1=CC=CC=C1)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



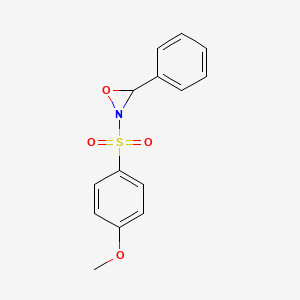
![4-Boc-6-chloro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B13488912.png)
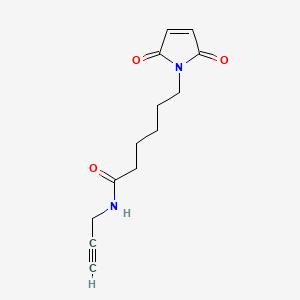
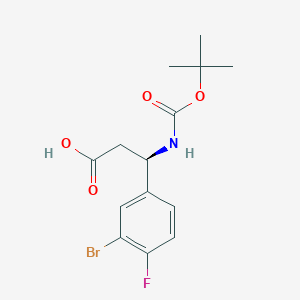
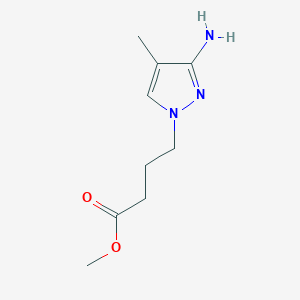
![Methyl 5-ethyl-2-isopropyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13488932.png)



![benzyl N-{4-[(5-cyanopyridin-2-yl)oxy]cyclohexyl}carbamate](/img/structure/B13488954.png)
